Dezocine

Übersicht

Beschreibung

Dezocine Description

This compound is an opioid analgesic with both agonist and antagonist properties, making it a unique addition to the class of opioids. It is approximately equipotent with morphine and has been shown to be effective in treating moderate to severe postoperative pain . This compound's analgesic activity is due to its action as a partial μ-opioid receptor agonist, and it also exhibits κ-opioid receptor antagonist properties . Additionally, it has been found to inhibit the reuptake of norepinephrine and serotonin, contributing to its analgesic effects . In China, this compound is the most prescribed opioid painkiller, indicating its significant role in pain management .

Synthesis Analysis

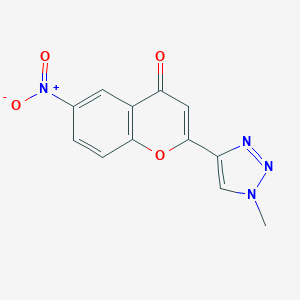

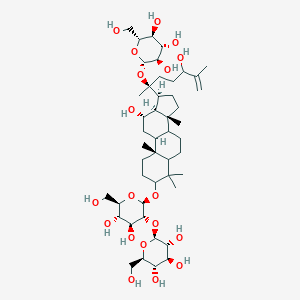

Molecular Structure Analysis

The molecular structure of this compound allows it to interact with multiple opioid receptors. It has high affinity for the μ-opioid receptor, moderate affinity for the κ-opioid receptor, and low affinity for the δ-opioid receptor . The structure of this compound enables it to occupy the binding sites of known norepinephrine and serotonin transporter inhibitors, which suggests a complex interaction with multiple targets in the nervous system .

Chemical Reactions Analysis

This compound's chemical reactions primarily involve its interactions with opioid receptors and neurotransmitter transporters. It acts as a partial agonist at the μ-opioid receptor and as an antagonist at the κ-opioid receptor . This compound also inhibits the reuptake of norepinephrine and serotonin, which are critical neurotransmitters in the modulation of pain .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound contribute to its pharmacokinetic profile, which includes its potency, efficacy, and duration of action as an analgesic. While the specific physical and chemical properties are not detailed in the provided papers, these properties would influence its absorption, distribution, metabolism, and excretion.

Case Studies and Clinical Implications

This compound has been compared with morphine in clinical settings, showing similar efficacy for the relief of pain after lower abdominal surgery . It has also been shown to alleviate morphine-induced dependence in rats, suggesting potential therapeutic effects in opioid dependence . In neuropathic and cancer pain models, this compound's antihypersensitivity activities were mediated through spinal μ-opioid receptor activation and norepinephrine reuptake inhibition . Furthermore, this compound has been found to have antitumor effects in triple-negative breast cancer by targeting nicotinamide phosphoribosyltransferase and to promote T lymphocyte activation, potentially inhibiting tumor metastasis after surgery . However, when administered simultaneously with morphine, this compound antagonized morphine analgesia in rodent models of acute nociception .

Wissenschaftliche Forschungsanwendungen

Schmerzlinderung nach Operationen

Dezocine wird häufig als primäres Analgetikum zur Behandlung von postoperativen Schmerzen eingesetzt. Klinische Daten belegen seine Wirksamkeit in diesem Bereich, entweder allein oder als Ergänzung für eine balancierte Analgesie .

Behandlung chronischer Schmerzen

Es hat sich gezeigt, dass es bei der Behandlung chronischer Schmerzzustände, insbesondere chronischer neuropathischer Schmerzen und Krebsschmerzen, wirksam ist. Dies wird seiner Aktivierung von Opioidrezeptoren zugeschrieben .

Analgetische Wirkung vor der Operation

Forschungen zeigen, dass this compound eine signifikante analgetische Wirkung hat, wenn es vor Operationen verabreicht wird, insbesondere in der peritonealen Gynäkologie .

Vergleich mit Morphin

Studien haben gezeigt, dass this compound im Vergleich zu Morphin eine stärkere oder gleich starke Analgesie bei verschiedenen Arten hervorrufen kann, darunter Nagetiere, Primaten und Menschen, aufgrund seiner μ-Agonistenaktivität .

Marktdominanz und Forschungsinteresse

In China nimmt this compound einen bedeutenden Teil des Marktes für Opioid-Analgetika ein. Diese Dominanz hat die Forschung angeregt, um seine Wirkmechanismen und die Pharmakologie zu entschlüsseln .

Wirkmechanismus

Target of Action

Dezocine primarily targets the mu (μ) and kappa (κ) opioid receptors in the central nervous system (CNS) . It acts as a partial agonist at the mu receptor and an antagonist at the kappa receptor . These receptors play a crucial role in the perception of pain and the emotional response to pain .

In addition to opioid receptors, this compound also interacts with the norepinephrine transporter (NET) and the serotonin transporter (SERT) . These transporters are involved in the reuptake of norepinephrine and serotonin, neurotransmitters that play key roles in pain modulation .

Mode of Action

This compound binds with stereospecific receptors at many sites within the CNS to alter processes affecting both the perception of pain and the emotional response to pain . As a partial agonist at the mu receptor, this compound can activate this receptor to produce analgesic effects . As an antagonist at the kappa receptor, this compound can block the activation of this receptor .

This compound also inhibits the reuptake of norepinephrine and serotonin by binding to NET and SERT, respectively . This increases the availability of these neurotransmitters in the synaptic cleft, enhancing their pain-modulating effects .

Biochemical Pathways

This compound’s action on opioid receptors and neurotransmitter transporters affects several biochemical pathways. The activation of mu receptors and the blockade of kappa receptors can modulate the transmission of pain signals in the CNS . The inhibition of norepinephrine and serotonin reuptake can enhance the pain-modulating effects of these neurotransmitters .

Pharmacokinetics

The absorption of this compound is rapid and complete following intramuscular administration . It is metabolized in the liver via conjugation (glucuronidation) .

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of cell proliferation, migration, and invasion, and the induction of apoptosis in certain cancer cells . This compound’s action on opioid receptors and neurotransmitter transporters can also modulate the perception of pain and the emotional response to pain .

Safety and Hazards

Zukünftige Richtungen

Dezocine may have potential in the treatment of opioid dependence . It is also suggested that this compound and NAMPT might represent novel therapeutic targets for TNBC . Furthermore, this compound is a very hydrophobic small molecule and as such is an excellent candidate for intranasal administration due to its ability to freely diffuse across membranes .

Eigenschaften

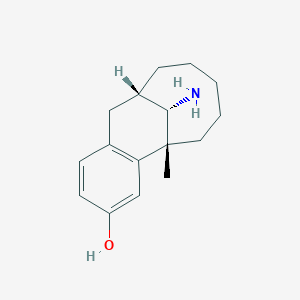

IUPAC Name |

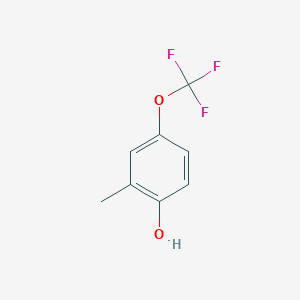

(1R,9S,15S)-15-amino-1-methyltricyclo[7.5.1.02,7]pentadeca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-16-8-4-2-3-5-12(15(16)17)9-11-6-7-13(18)10-14(11)16/h6-7,10,12,15,18H,2-5,8-9,17H2,1H3/t12-,15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMVHDZWSFQSQP-VBNZEHGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCCCC(C1N)CC3=C2C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCCC[C@H]([C@@H]1N)CC3=C2C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022911 | |

| Record name | Dezocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dezocine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.40e-02 g/L | |

| Record name | Dezocine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Dezocine is a opioid analgesic drug of mixed agonist-antagonist type. It binds with stereospecific receptors at many sites within the central nervous system (CNS) to alter processes affecting both the perception of pain and the emotional response to pain. At least 2 of these types of receptors (mu and kappa) mediate analgesia. Mu receptors are widely distributed throughout the CNS, especially in the limbic system (frontal cortex, temporal cortex, amygdala, and hippocampus), thalamus, striatum, hypothalamus, and midbrain as well as laminae I, II, IV, and V of the dorsal horn in the spinal cord. Kappa receptors are localized primarily in the spinal cord and in the cerebral cortex. | |

| Record name | Dezocine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01209 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

53648-55-8 | |

| Record name | (-)-Dezocine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53648-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dezocine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053648558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dezocine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01209 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dezocine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEZOCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHX8K5SV4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dezocine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Dezocine's activity at multiple opioid receptors contribute to its unique pharmacological profile?

A2: this compound's partial agonism at MOR contributes to its analgesic effects, although these are generally less potent than full MOR agonists like morphine [, , ]. Its agonism at DOR likely contributes to its analgesic effects, while its antagonism at KOR might contribute to its lower abuse potential compared to other opioids [, , ].

Q2: Beyond opioid receptors, does this compound interact with other molecular targets?

A3: Yes, research has identified norepinephrine transporter (NET) and serotonin transporter (SERT) as novel molecular targets for this compound [, ]. It acts as an inhibitor of both NET and SERT, potentially contributing to its analgesic and antidepressant-like effects [, ].

Q3: this compound is described as having a “ceiling effect” on respiratory depression. What does this mean?

A4: Unlike some other opioids, where increasing doses can lead to progressively worsening respiratory depression, this compound demonstrates a ceiling effect. This means that beyond a certain dose, further increases in this compound do not produce significant additional respiratory depression, even though analgesic effects may continue to increase [, ].

Q4: How does this compound interact with morphine when co-administered?

A5: Studies have shown that this compound can antagonize the analgesic effects of morphine when administered simultaneously [, , ]. This interaction appears to be dose-dependent and may vary depending on the type of pain model used [, ].

Q5: How is this compound typically administered, and what is its duration of action?

A6: this compound is typically administered intravenously or intramuscularly [, , ]. Its duration of action is relatively short, typically lasting 2-4 hours depending on the dose and route of administration [, ].

Q6: What types of pain has this compound been studied for in clinical trials?

A8: this compound has been studied in clinical trials for a variety of pain conditions, including postoperative pain, cancer pain, and labor pain [, , , , ]. It has shown efficacy in reducing pain scores compared to placebo in these settings.

Q7: What are the main adverse effects associated with this compound?

A11: The most common adverse effects associated with this compound are similar to those seen with other opioids, including nausea, vomiting, dizziness, and drowsiness [, , , ]. The incidence of these side effects appears to be dose-dependent.

Q8: Does this compound have any known effects on the immune system?

A12: Some studies suggest that this compound may have less immunosuppressive effects compared to morphine, particularly on T-lymphocyte subsets and NK cells [, ]. This difference might be clinically relevant for patients with compromised immune systems, such as those undergoing cancer treatment.

Q9: What are some potential future research directions for this compound?

A13: * Further investigation into its unique pharmacological profile and interactions with opioid receptors and other molecular targets.* Development of novel formulations for improved delivery and bioavailability, such as intranasal administration [].* Exploration of potential applications beyond analgesia, such as in the treatment of depression or opioid dependence [, ].* Further investigation of its safety and efficacy in specific patient populations, such as the elderly or those with certain comorbidities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione](/img/structure/B144098.png)

![2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione](/img/structure/B144102.png)

![Methyl N-(12-phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B144103.png)

![6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil](/img/structure/B144119.png)

![Benzo[b]thiophene-5-sulfonyl chloride](/img/structure/B144125.png)